[(2R)-3-hexadecanoyloxy-2-[(5Z,8E,11E,13E,15S)-15-hydroxyicosa-5,8,11,13-tetraenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
Description
N-Methyl-1-deoxynojirimycin, commonly known as MOR-14, is a small molecule drug that functions as an alpha-glucosidase inhibitor. This compound is known for its ability to inhibit the activity of the glycogen-debranching enzyme, thereby reducing the glycogenolytic rate. MOR-14 has shown significant potential in protecting the heart against postischemic left ventricular dysfunction by preserving glycogen content and attenuating lactate accumulation during ischemic episodes .
Properties
CAS No. |
125139-36-8 |
|---|---|
Molecular Formula |
C44H80NO9P |
Molecular Weight |
798.1 g/mol |
IUPAC Name |
[(2R)-3-hexadecanoyloxy-2-[(5Z,8E,11E,13E,15S)-15-hydroxyicosa-5,8,11,13-tetraenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C44H80NO9P/c1-6-8-10-11-12-13-14-15-18-21-24-27-31-35-43(47)51-39-42(40-53-55(49,50)52-38-37-45(3,4)5)54-44(48)36-32-28-25-22-19-16-17-20-23-26-30-34-41(46)33-29-9-7-2/h16-17,22-23,25-26,30,34,41-42,46H,6-15,18-21,24,27-29,31-33,35-40H2,1-5H3/b17-16+,25-22-,26-23+,34-30+/t41-,42+/m0/s1 |
InChI Key |
SJCASUIXKYTFID-IFPBASBBSA-N |
SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCC=CCC=CCC=CC=CC(CCCCC)O |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCC/C=C\C/C=C/C/C=C/C=C/[C@H](CCCCC)O |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCC=CCC=CCC=CC=CC(CCCCC)O |
Synonyms |
1-palm-2-15HETE PC 1-palmitoyl-2-(15-hydroxy-5,8,11,13-eicosatetraenoyl)-glycero-3-phosphocholine |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-Methyl-1-deoxynojirimycin involves several methods, including:
Liquid Phase Ion Exchange: This method involves the exchange of ions in a liquid medium to produce the desired compound.
Isovolumetric Impregnation: This technique involves the impregnation of a solid support with a solution of the desired compound, followed by drying and activation.
Solid-State Ion Exchange: This method involves the exchange of ions in a solid state, typically at elevated temperatures.
Hydrothermal Synthesis: This technique involves the use of high-temperature and high-pressure conditions to synthesize the compound in an aqueous medium
Chemical Reactions Analysis
N-Methyl-1-deoxynojirimycin undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents include oxygen, hydrogen peroxide, and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound. Common reagents include hydrogen gas, sodium borohydride, and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. .
Scientific Research Applications
N-Methyl-1-deoxynojirimycin has a wide range of scientific research applications, including:
Chemistry: It is used as an alpha-glucosidase inhibitor in various chemical reactions and studies.
Biology: It is used to study the inhibition of glycogenolysis and its effects on cellular metabolism.
Medicine: It has shown potential in protecting the heart against postischemic left ventricular dysfunction and is being studied for its potential use in treating diabetes mellitus, reperfusion injury, and thromboembolism.
Industry: It is used in the development of new drugs and therapeutic agents .
Mechanism of Action
N-Methyl-1-deoxynojirimycin exerts its effects by inhibiting the activity of the alpha-1,6-glucosidase enzyme, which is involved in the glycogenolysis pathway. By inhibiting this enzyme, MOR-14 reduces the rate of glycogen breakdown, thereby preserving glycogen content and reducing lactate accumulation during ischemic episodes. This mechanism helps protect the heart against postischemic left ventricular dysfunction .
Comparison with Similar Compounds
N-Methyl-1-deoxynojirimycin is unique in its ability to inhibit the alpha-1,6-glucosidase enzyme. Similar compounds include:
Deoxynojirimycin: Another alpha-glucosidase inhibitor that is structurally similar to MOR-14 but lacks the N-methyl group.
Castanospermine: A glucosidase inhibitor that affects the processing of N-glycans in the endoplasmic reticulum.
Swainsonine: An inhibitor of alpha-mannosidase that affects glycoprotein processing. MOR-14 stands out due to its specific inhibition of the alpha-1,6-glucosidase enzyme and its potential therapeutic applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
